Benzyl 2-amino-3-oxobutanoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 2-amino-3-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9/h2-6,10H,7,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJPCHQUDICXGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)OCC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextual Significance in Synthetic Organic Chemistry
Benzyl (B1604629) 2-amino-3-oxobutanoate and its derivatives are significant synthons in contemporary organic chemistry. These compounds are particularly valuable as precursors for the synthesis of complex molecules with potential biological activity. thieme-connect.comclockss.org The presence of both an amino group and a β-keto ester functionality within the same molecule provides multiple reactive sites, making it a versatile building block for constructing diverse molecular architectures. thieme-connect.comclockss.org
The general class of β-keto esters is recognized for its importance in forming carbon-carbon bonds, a fundamental process in organic synthesis. rsc.org These compounds can act as both nucleophiles (at the α-carbon) and electrophiles (at the carbonyl carbons), allowing for a wide array of chemical reactions. The addition of an α-amino group, as seen in Benzyl 2-amino-3-oxobutanoate, introduces a key point of functionality for building peptide-like structures or for directing the stereochemical outcome of reactions.
Structural Characteristics and Fundamental Reactivity Principles
The structure of Benzyl (B1604629) 2-amino-3-oxobutanoate is characterized by a central butanoate chain with four key functional groups: a benzyl ester, an amino group at the α-position (C2), a ketone at the β-position (C3), and a terminal methyl group. The benzyl ester group is often used as a protecting group for the carboxylic acid, which can be removed under specific conditions, such as catalytic hydrogenation. google.com
The fundamental reactivity of this compound is dictated by the interplay of its functional groups:
The α-Carbon: The hydrogen atoms on the α-carbon are acidic due to the presence of the adjacent ketone and ester groups, making this position a potent nucleophile in the presence of a base. This allows for alkylation and acylation reactions at this site.
The Ketone and Ester Carbonyls: Both carbonyl groups are electrophilic and can be attacked by nucleophiles. The ketone is generally more reactive towards nucleophiles than the ester.
The Amino Group: The amino group is nucleophilic and can react with various electrophiles. It is often protected during reactions involving other parts of the molecule to prevent unwanted side reactions. Common protecting groups include Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl). thieme-connect.com
A common synthetic route to access α-amino-β-keto esters like Benzyl 2-amino-3-oxobutanoate involves a cross-Claisen condensation reaction. This is often achieved by reacting the enolate of an amino acid ester derivative with an activated form of another carboxylic acid. thieme-connect.com
Below are some key physical and chemical properties of the related hydrochloride salt of this compound.
| Property | Value |
| Molecular Formula | C₁₁H₁₄ClNO₃ |
| Molecular Weight | 243.69 g/mol |
| IUPAC Name | This compound;hydrochloride |
| SMILES | CC(=O)C(C(=O)OCC1=CC=CC=C1)N.Cl |
| CAS Number | 99855-38-6 |
Table 1: Physical and Chemical Properties of this compound Hydrochloride. Data sourced from PubChem and ChemScene. nih.govchemscene.com
| Calculated Property | Value |
| Topological Polar Surface Area | 69.39 Ų |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 4 |
Table 2: Calculated Molecular Properties of this compound Hydrochloride. Data sourced from ChemScene. chemscene.com
Overview of Current Research Trajectories
Direct Synthesis Approaches
Direct synthesis methods involve the construction of the target molecule from precursors that are structurally similar, often through a small number of well-defined reaction steps.
From Related Halo-Substituted Butanoates
The synthesis of this compound from halo-substituted butanoates is a classical yet effective approach. This method typically involves the nucleophilic substitution of a halogen atom at the α-position of a butanoate derivative with an amino group. The choice of the halogen (chloro, bromo, or iodo) can influence the reactivity, with iodo-substituted compounds generally being the most reactive. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. While this method is straightforward, it may require careful control of reaction conditions to avoid side reactions, such as elimination or over-alkylation of the amine.
From β-Keto Esters via Amination Reactions
Amination of β-keto esters represents a versatile route to α-amino-β-keto esters like this compound. Several strategies have been developed to achieve this transformation.
One common approach is the direct α-amination of a β-keto ester, such as benzyl acetoacetate (B1235776). This can be accomplished using various aminating agents. For instance, the use of azides followed by reduction provides a pathway to the desired amino ester. Another direct method involves the reaction with a source of electrophilic nitrogen.
A notable advancement in this area is the use of transaminases for the dynamic kinetic resolution of α-alkyl-β-keto esters. rsc.orgcore.ac.uk This biocatalytic approach allows for the synthesis of stereoisomerically enriched α-substituted β-amino esters with high conversions and enantioselectivities. core.ac.uk The process often utilizes an amino donor like isopropylamine (B41738) in an aqueous medium under mild conditions. rsc.orgcore.ac.uk
Another strategy involves the formation of an enamine from the β-keto ester, followed by reduction. core.ac.uk For example, reacting (±)-α-alkyl-β-keto esters with benzylamine (B48309) can form a (Z)-α-alkyl-β-N-benzylated enamino ester, which can then be further transformed. rsc.org
Recent developments have also explored the direct α-amidation of β-keto esters using nickelocene (B73246) catalysis, which offers a convergent synthetic strategy. nih.gov This method has demonstrated broad substrate tolerance for both aliphatic and aromatic substituents on either coupling partner. nih.gov
| Starting Material | Reagent/Catalyst | Product | Yield | Reference |
| (±)-α-Alkyl-β-keto esters | Benzylamine, Acetic Acid | (Z)-α-Alkyl-β-N-benzylated enamino esters | High | rsc.org |
| Ethyl 2-methyl-3-oxobutanoate | N-(Benzoyloxy)benzamide, Nickel half-sandwich catalyst | Amidated β-keto ester | Good | nih.gov |
| α-Alkyl-β-keto esters | Transaminase, Isopropylamine | α-Alkylated β-amino esters | Excellent | rsc.orgcore.ac.uk |
Oxidative Transformations of Amino Alcohol Precursors
The synthesis of this compound can also be achieved through the oxidation of corresponding amino alcohol precursors. This method relies on the selective oxidation of a secondary alcohol to a ketone while preserving the amino and ester functionalities. A common approach involves the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile such as oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. uzh.chnih.gov This method is known for its mild reaction conditions and high efficiency. For instance, an N,N-dibenzyl protected amino alcohol can be oxidized to the corresponding ketone, which can then be further processed to yield the desired product. uzh.chnih.gov
Another strategy involves the reduction of an α-aminoalkyl trifluoromethyl ketone precursor to a β-amino-α-trifluoromethyl alcohol, which can then be manipulated to form the target compound. uzh.chnih.gov The reduction of ethyl 2-dibenzylamino-4,4,4-trifluoro-3-oxobutanoate with potassium borohydride (B1222165) (KBH4) has been shown to yield the corresponding 2-amino-3-hydroxybutanoate in a diastereoselective manner. uzh.chnih.gov
Catalytic Synthesis Protocols
Catalytic methods offer significant advantages in terms of efficiency, atom economy, and the ability to control stereochemistry. Both organocatalytic and metal-mediated approaches have been successfully employed for the synthesis of this compound and related compounds.
Organocatalytic Systems in Condensation and Addition Reactions
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing metal-free alternatives for various transformations. rsc.orgresearchgate.netsemanticscholar.org
In the context of synthesizing α-amino-β-keto esters, N-heterocyclic carbenes (NHCs) have been utilized to catalyze the cross-aza-benzoin reaction. beilstein-journals.org This method involves the coupling of various aldehydes with an α-imino ester, leading to the chemoselective formation of α-amino-β-keto esters in moderate to good yields with high atom efficiency. beilstein-journals.org The reaction is believed to proceed under thermodynamic control. beilstein-journals.org
Organocatalytic enantioselective Mannich reactions of β-ketocarbonyl derivatives have also been developed. acs.org These reactions can achieve high enantioselectivities in the formation of δ-amino β-ketoester derivatives through a dynamic kinetic process. acs.org The use of chiral amine catalysts and acids can promote the reaction at the γ-position of the β-ketoester. acs.org
Furthermore, organocatalysts have been employed in multicomponent reactions for the synthesis of related heterocyclic structures, such as 2-amino-3-cyano-4H-pyran derivatives, from precursors like methyl 3-oxobutanoate. nih.govresearchgate.net Naturally occurring alginate has been shown to be an effective bio-functional organocatalyst for such transformations. nih.gov
| Reaction Type | Catalyst | Key Features | Reference |
| Cross-aza-benzoin | N-Heterocyclic Carbene (NHC) | Atom-efficient, chemoselective | beilstein-journals.org |
| Mannich Reaction | Chiral Amine and Acid | High enantioselectivity, γ-position selective | acs.org |
| Multicomponent Reaction | Alginate | Bio-functional, green conditions | nih.gov |
Metal-Mediated and Transition-Metal-Free Methods
Metal-mediated reactions provide powerful and versatile routes for the synthesis of complex molecules. acs.orgnih.govrsc.org Nickel-catalyzed amidation of β-keto esters has been developed as a convergent approach to α-amidated products. nih.gov The use of nickelocene as a catalyst has shown favorable reactivity compared to other metallocenes. nih.gov
Transition-metal-free methods have also gained significant attention due to their cost-effectiveness and reduced environmental impact. rsc.orgnih.govresearchgate.net For instance, the synthesis of 2,3-disubstituted pyrroles can be achieved through a metal-free methodology involving the oxidative cyclization of N-hydroxyalkyl enamines. rsc.org Additionally, the cross-coupling of haloacetylenes with electron-rich heterocycles can be performed in a solid medium of metal oxides without the need for a metal catalyst. mdpi.com
Biocatalytic Transformations (e.g., Transaminase-catalyzed approaches for related β-amino esters)
Biocatalysis has emerged as a powerful and green technology for chemical synthesis, offering high selectivity under mild reaction conditions. mdpi.com Transaminases (TAs), specifically ω-transaminases (ω-TAs), are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor to a keto acceptor, making them ideal for producing chiral amines and amino acids. nih.govrsc.org This approach can be applied for the asymmetric synthesis from a prochiral substrate or the kinetic resolution of a racemic mixture. nih.gov
The application of ω-TAs for the synthesis of β-amino acids and their esters has been explored extensively. mdpi.com These enzymes can accept substrates where the amino group is distant from the carboxylate or even those lacking a carboxyl group entirely. rsc.org However, the direct transamination of β-keto esters can be challenging. One significant hurdle is the instability of the corresponding β-keto acid, which can be the amino acceptor in some reaction schemes. rsc.org To circumvent this, a one-pot cascade reaction combining a lipase (B570770) for the in-situ hydrolysis of a stable β-keto ester and a transaminase for the subsequent amination has been developed. rsc.org
Research has demonstrated the feasibility of using transaminases for the synthesis of various β-amino acids from corresponding β-keto esters. In one study, a panel of β-keto ester substrates was tested, showing that biocatalytic systems can afford the desired β-amino acids with varying degrees of success. frontiersin.org For instance, the transformation of ethyl acetoacetate to its corresponding β-amino acid was achieved with 48% conversion. frontiersin.org
Table 1: Transaminase-Catalyzed Synthesis of β-Amino Acids from β-Keto Ester Substrates Data sourced from a study on dual-function transaminases. frontiersin.org
| Substrate | Product | Conversion (%) |
| Ethyl acetoacetate | 3-Aminobutanoic acid | 48 |
| Ethyl 3-oxo-4-phenylbutanoate | 3-Amino-4-phenylbutanoic acid | 35 |
| Ethyl 3-oxopentanoate | 3-Aminopentanoic acid | 22 |
| Ethyl 3-oxo-3-phenylpropanoate | 3-Amino-3-phenylpropanoic acid | 18 |
Stereoselective Synthesis of Chiral Analogues and Derivatives
The synthesis of specific stereoisomers of β-amino esters is critical for their application in pharmaceuticals. Methodologies that allow for precise control over the formation of chiral centers are therefore highly valuable.
Kinetic resolution is a common method for separating enantiomers, but it is inherently limited to a maximum theoretical yield of 50% for the desired product. frontiersin.org Dynamic kinetic resolution (DKR) overcomes this limitation by combining the resolution with an in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single, desired stereoisomer. frontiersin.org This process is particularly effective for α-substituted β-ketoesters, where the acidity of the α-proton facilitates rapid racemization via an achiral enolate intermediate. acs.org
Both biocatalytic and metal-catalyzed DKR processes have been successfully developed.
Biocatalytic DKR : Ketoreductases (KREDs) have been used in DKR processes to produce chiral alcohols with two stereocenters from racemic α-substituted β-keto esters. frontiersin.org For example, KRED-catalyzed DKR of α-amido-β-keto esters is an effective strategy for producing optically pure 1,2-amino alcohols. frontiersin.org Similarly, transaminases have been employed in DKR protocols to synthesize a range of diastereo- and enantioenriched α-alkyl-β-amino esters from the corresponding racemic β-keto esters. researchgate.net
Metal-Catalyzed DKR : Transition metal catalysts are highly efficient for DKR via asymmetric hydrogenation. An iridium catalyst with a chiral spiro ligand has been used for the asymmetric hydrogenation of racemic exocyclic γ,δ-unsaturated β-ketoesters, yielding functionalized chiral allylic alcohols with excellent enantioselectivities (up to >99% ee) and high diastereoselectivities. rsc.org Rhodium-catalyzed asymmetric transfer hydrogenation has also been applied to β-cyano α-ketoesters via DKR, producing chiral β-cyano-α-hydroxy esters with outstanding enantio- and diastereoselectivities (>99% ee, 99:1 dr). acs.org These methods highlight the power of DKR to construct multiple adjacent stereocenters with high control.
Table 2: Examples of Dynamic Kinetic Resolution for the Synthesis of Chiral β-Ketoester Derivatives
| Catalyst System | Substrate Type | Product Type | Stereoselectivity | Reference |
| Iridium-SpiroPAP | Exocyclic γ,δ-unsaturated β-ketoesters | Chiral allylic alcohols | 87 to >99% ee, 93:7 to >99:1 dr | rsc.org |
| Rhodium Complex | β-Cyano α-ketoesters | Chiral β-cyano-α-hydroxy esters | >99% ee, up to 99:1 dr | acs.org |
| Ketoreductases (KREDs) | Aryl α-chloro β-keto esters | Chiral anti-aryl α-chloro β-hydroxy esters | >99% ee, up to >99:1 dr | rsc.org |
| Iridium-SpiroSAP | γ-Substituted cyclic β-ketoesters | Chiral cyclic β-hydroxy esters | 69 to >99% ee, up to >99:1 dr | acs.org |
Diastereoselective Control in Multi-Component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural elements of all starting materials, are highly efficient for building molecular complexity. Achieving diastereoselective control in MCRs is a key goal for synthesizing complex molecules like substituted β-amino esters.
One notable example is a three-component Mannich-type reaction involving diazo compounds, boranes, and acyl imines, which proceeds under catalyst-free conditions to afford anti β-amino carbonyl compounds with high diastereoselectivity (>20:1 dr). acs.org The proposed mechanism involves the formation of a boron (E)-enolate which then reacts with the acyl imine through a Zimmerman-Traxler transition state to give the observed anti product. acs.org
Catalysis can also enable highly selective MCRs. A tandem catalytic system using Cu(I) and Rh(II) facilitates a three-component reaction between an alkyne, a sulfonyl azide, and a γ-hydroxy α,β-unsaturated ester to produce highly functionalized α-vinylated γ-oxo-β-amino esters in high yields and with high levels of diastereoselectivity. nih.gov The Petasis boronic acid Mannich reaction is another versatile MCR that typically yields anti β-amino alcohols; however, recent advances have shown that chiral biphenol catalysts can override this intrinsic preference to selectively produce the syn diastereomer. nih.gov
A classic and reliable strategy for asymmetric synthesis involves the use of a chiral auxiliary—an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary can be removed.
(S,S)-(+)-Pseudoephedrine, a readily available and inexpensive amino alcohol, has proven to be an effective chiral auxiliary. acs.orgnih.gov When attached as an amide to an α,β-unsaturated system, it can direct the conjugate addition of a nitrogen nucleophile (aza-Michael reaction) to afford β-amino amides with good to excellent diastereoselectivity. acs.orgnih.gov These adducts can then be easily converted into the desired chiral β-amino esters. acs.org
Another approach involves attaching the chiral director to a different reaction partner. Chiral N-phosphonyl imines have been used in reactions with lithium ester enolates to produce chiral β-amino esters in good yields and with excellent diastereoselectivity (up to >99:1 dr). nih.gov In this case, the chiral auxiliary on the imine effectively controls the facial approach of the enolate. nih.gov Similarly, a trichlorosilane-mediated reduction of N-benzyl enamines derived from a chiral auxiliary has been developed to produce β-amino esters with high stereocontrol. rsc.org
Green Chemistry and Sustainable Synthetic Routes
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. This includes the use of safer solvents, renewable feedstocks, and catalytic rather than stoichiometric reagents.
Performing organic reactions in water instead of volatile organic solvents is a key objective of green chemistry. Water is non-toxic, non-flammable, and inexpensive. While often considered unsuitable for moisture-sensitive reagents, certain reactions exhibit unique reactivity and selectivity in water, sometimes referred to as "on-water" catalysis. For the synthesis of β-amino carbonyl compounds, which are structurally related to β-amino esters, ceric ammonium (B1175870) nitrate (B79036) has been shown to efficiently catalyze the aza-Michael reaction of amines with α,β-unsaturated carbonyl compounds in water, providing the products in very good yields under mild conditions. organic-chemistry.org This demonstrates the potential for developing aqueous synthetic routes for related ester compounds, thereby reducing reliance on traditional organic solvents.
Infrared Irradiation-Assisted Syntheses
While direct literature on the infrared (IR) irradiation-assisted synthesis of this compound is not prevalent, the application of IR irradiation as an alternative energy source for organic synthesis has been demonstrated in related multicomponent reactions. This technique is noted for its potential to offer high yields under non-hazardous conditions with significantly reduced reaction times.
For instance, the synthesis of 2-amino-3-cyano-4H-pyran derivatives, which also involves the reaction of a β-keto ester (ethyl acetoacetate), has been successfully achieved using IR irradiation. In a three-component reaction of an aldehyde, malononitrile, and ethyl acetoacetate with ammonium hydroxide (B78521) as a catalyst, products were obtained in excellent yields (up to 98%) in as little as 5 to 10 minutes. This demonstrates the efficiency of IR irradiation in promoting complex cyclocondensation reactions.
The proposed mechanism for such reactions under IR irradiation involves the formation of a Michael adduct which then undergoes cyclization. The use of IR irradiation facilitates this process, leading to rapid and efficient product formation. This methodology's success in reactions involving β-keto esters suggests its potential applicability for the synthesis of other derivatives, including α-amino-β-keto esters like this compound, by promoting the necessary bond formations in a highly efficient manner.
Table 1: Examples of Infrared Irradiation-Assisted Syntheses of Related Heterocyclic Compounds
| Reactants | Catalyst | Conditions | Product | Yield (%) | Ref |
|---|---|---|---|---|---|
| Benzaldehyde, Malononitrile, Ethyl acetoacetate | Ammonium Hydroxide | IR, 10 min | 2-Amino-3-cyano-4-phenyl-4H-pyran-5-carboxylate | 98 | |
| 4-Chlorobenzaldehyde, Malononitrile, Ethyl acetoacetate | Ammonium Hydroxide | IR, 5 min | 2-Amino-4-(4-chlorophenyl)-3-cyano-4H-pyran-5-carboxylate | 98 | |
| 4-Fluorobenzaldehyde, Malononitrile, Ethyl acetoacetate | Ammonium Hydroxide | IR, 10 min | 2-Amino-4-(4-fluorophenyl)-3-cyano-4H-pyran-5-carboxylate | 80 |
Catalyst Reusability and Efficiency
The efficiency and reusability of catalysts are paramount in developing sustainable and cost-effective synthetic protocols. In the broader context of β-keto ester and α-amino-β-keto ester synthesis, various catalytic systems have been investigated with a focus on their ability to be recovered and reused without a significant loss of activity.
For the synthesis of 2-amino-4H-pyran derivatives, which share a β-keto ester precursor with the target compound, several recyclable catalysts have been reported. For example, diammonium hydrogen phosphate (B84403) has been used as a non-toxic, inexpensive, and recyclable catalyst in a water-ethanol solvent system, demonstrating high catalytic activity for at least four cycles without loss of efficacy. ijcce.ac.ir Similarly, naturally derived catalysts, such as those from basil seeds, have been shown to be effective, biodegradable, and reusable for at least two consecutive cycles in the synthesis of related pyran derivatives. researchgate.net
In the context of transesterification of β-keto esters, which is a key reaction for modifying these structures, catalysts like polyaniline salts have been shown to be recoverable and reusable for three cycles with no significant decrease in product yield. rsc.org Boric acid also serves as an environmentally benign catalyst for this transformation. rsc.org Furthermore, in multicomponent reactions to form other heterocyclic systems from β-keto esters, catalysts such as Montmorillonite K-10 clay have been recycled three times without a noticeable drop in yield. beilstein-archives.org
The development of such reusable catalytic systems is crucial for the industrial-scale synthesis of compounds like this compound, as it directly impacts the economic viability and environmental footprint of the manufacturing process.
Table 2: Catalyst Reusability in the Synthesis of Related Compounds
| Catalyst | Reaction Type | Number of Cycles | Outcome | Ref |
|---|---|---|---|---|
| Diammonium hydrogen phosphate | 2-Amino-4H-chromene synthesis | 4 | No loss of activity | ijcce.ac.ir |
| Basil seed extract | 2-Amino-4H-pyran synthesis | 2 | No significant loss of activity | researchgate.net |
| Polyaniline salt | Transesterification of β-keto esters | 3 | No significant loss of yield | rsc.org |
| Montmorillonite K-10 clay | 2-Amino-3,5-dicarbonitrile-6-thiopyridine synthesis | 3 | No affecting the yields | beilstein-archives.org |
Reactions Involving the Primary Amine Moiety
The primary amine group in this compound is a potent nucleophile and a key site for a variety of chemical modifications. Its reactivity is central to the construction of more complex molecular architectures.
Nucleophilic Additions and Condensations (e.g., Imine formation)
The primary amine readily participates in nucleophilic addition reactions with carbonyl compounds, such as aldehydes and ketones. This typically leads to the formation of an unstable carbinolamine intermediate, which then dehydrates to form a C=N double bond, yielding an imine (Schiff base).
However, due to the presence of the adjacent keto group and an abstractable α-proton, the initially formed imine often tautomerizes to a more stable, conjugated β-enamino ester. organic-chemistry.orgresearchgate.net This condensation is a fundamental transformation, often serving as the initial step in various multicomponent reactions. For instance, the reaction of β-ketoesters with primary amines is a key step in the Hantzsch pyrrole (B145914) synthesis and other cyclocondensation reactions. researchgate.net The Mannich reaction, a three-component condensation of an amine, an aldehyde, and a compound with an active hydrogen (like a β-ketoester), proceeds through such an enamine or imine intermediate. researchgate.netbeilstein-journals.org
The formation of these enamine adducts can be catalyzed by mild acids, such as acetic acid, or can proceed simply upon heating. researchgate.netrsc.org
Table 1: Examples of Condensation Reactions with Primary Amines and β-Ketoesters
| Amine Reactant | Carbonyl/Electrophile | Catalyst/Conditions | Product Type | Reference |
| Primary Amines | β-Keto Esters | Acetic acid, ultrasound | β-Enamino Esters | organic-chemistry.org |
| Benzylamine | α-Alkyl-β-keto esters | Acetic acid, ultrasound | (Z)-α-Alkyl-β-N-benzylated enamino esters | rsc.org |
| Primary Amines | Aldehydes, β-Ketoesters | Bi(NO₃)₃, room temp. | β-Amino carbonyl compounds (Mannich products) | researchgate.net |
| Primary Amines | 2,5-Dimethoxytetrahydrofuran | Iron(III) chloride, water | N-Substituted Pyrroles | organic-chemistry.org |
Derivatization to Amide and Carbamate (B1207046) Linkages
The nucleophilic character of the primary amine allows for straightforward derivatization to form stable amide and carbamate linkages. Acylation of the amine with carboxylic acids, acid chlorides, or acid anhydrides yields the corresponding N-acyl derivatives. Modern peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly effective for forming amide bonds between the amine of this compound and a carboxylic acid under mild conditions. thieme-connect.com
Similarly, reaction with chloroformates (e.g., benzyl chloroformate) or other carbamoylating agents provides the corresponding carbamates. core.ac.uk This reaction is frequently employed to install a protecting group on the amine, which can be useful in multi-step synthetic sequences to prevent unwanted side reactions. google.com A mixture including benzyl acetoacetate and benzyl carbamate can be used to synthesize related compounds, highlighting the formation of such linkages. prepchem.com
Interactions with Electrophiles
The primary amine's lone pair of electrons makes it highly reactive towards a wide array of electrophilic species. The previously discussed reactions with carbonyls (to form imines/enamines) and acylating agents (to form amides/carbamates) are prime examples of its interaction with electrophiles. researchgate.netcore.ac.uk
Beyond these, the amine can react with other electrophilic partners. For example, in certain cyclization reactions, the amine can attack activated species like isocyanides or carbodiimides. researchgate.net The reaction of α-amino acids with acetylenic esters in the presence of N,N'-Dicyclohexylcarbodiimide (DCC) leads to the formation of substituted pyrroles, a transformation where the amino group is a key nucleophile. researchgate.net It can also serve as the nucleophilic component in Michael additions if the reaction conditions are suitable.
Transformations at the Carbonyl (Keto) Functionality
The keto group in this compound is another major site of reactivity, capable of participating in both electrophilic and nucleophilic processes and being susceptible to reduction.
Electrophilic and Nucleophilic Reactions at the Keto Carbonyl
The keto functionality exists in equilibrium with its enol tautomer. This keto-enol tautomerism is fundamental to its reactivity. rsc.org The enol or the corresponding enolate (formed under basic conditions) is a nucleophile that can react with various electrophiles at the α-carbon.
Conversely, the carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This duality is exploited in many synthetic transformations. For instance, the synthesis of thiazol-2(3H)-imine derivatives can be achieved from α-active methylene (B1212753) ketones, where the keto group is essential for the cyclization pathway. ekb.eg Furthermore, the enol form can react with electrophiles such as a diacetyliminoxyl radical in oxidative C-O coupling reactions. rsc.org The intramolecular cyclocondensation of enamine-type Schiff bases derived from 2-amino acids to form substituted pyrroles relies on the reactivity of the keto group. mdpi.com
Reduction Reactions to Hydroxyl Derivatives
The ketone carbonyl can be readily reduced to a secondary hydroxyl group, yielding the corresponding benzyl 2-amino-3-hydroxybutanoate derivative. This transformation can be achieved using various reducing agents.
Standard chemical reductants like sodium borohydride (NaBH₄) can accomplish this reduction. nih.gov However, a significant area of research has focused on the stereoselective reduction of β-ketoesters using biocatalysts. Various yeast strains and isolated enzymes (dehydrogenases) have been shown to reduce the keto group with high levels of diastereoselectivity and enantioselectivity. researchgate.net For example, the related compound benzyl acetoacetate has been enantioselectively reduced to benzyl (S)-3-hydroxybutanoate using yeast species like Hansenula sp. and Kluyveromyces marxianus, achieving high conversion and excellent enantiomeric excess. nih.gov This biocatalytic approach allows for the synthesis of specific chiral isomers of the resulting amino alcohol, which are valuable building blocks in organic synthesis. researchgate.net
Table 2: Examples of Keto-Reduction in β-Ketoesters
| Substrate | Reducing Agent/Catalyst | Product | Key Outcome | Reference |
| Benzyl Acetoacetate | Hansenula sp. (yeast) | Benzyl (S)-3-hydroxybutanoate | 85% conversion, 97% ee | nih.gov |
| Benzyl Acetoacetate | Kluyveromyces marxianus (immobilized cells) | Benzyl (S)-3-hydroxybutanoate | Stable over multiple cycles | nih.gov |
| Ethyl 2-(benzamidomethyl)-3-oxobutanoate | Kluyveromyces marxianus var. lactis | (2R,3S)-ethyl 2-(benzamidomethyl)-3-hydroxybutanoate | >99% ee, 98% de | researchgate.net |
| Ethyl 2-(benzamidomethyl)-3-oxobutanoate | Pichia glucozyma | (2S,3S)-ethyl 2-(benzamidomethyl)-3-hydroxybutanoate | Major stereoisomer | researchgate.net |
Enolization and α-Carbon Functionalization (e.g., Alkylation)
The presence of a β-ketoester system in this compound allows for enolization, a process where a proton is removed from the α-carbon (the carbon atom between the two carbonyl groups) to form an enolate. This enolate is a key reactive intermediate for the functionalization of the α-carbon.
The α-functionalization of carbonyl compounds is a broad field, with methods involving hypervalent iodine reagents, silyl (B83357) enol ethers, and transition-metal catalysts being developed to introduce a wide array of substituents. researchgate.netacs.org These advanced methodologies could potentially be applied to this compound to achieve more complex α-functionalizations.
Reactivity of the Benzyl Ester Group
The benzyl ester group in this compound serves as a protecting group for the carboxylic acid functionality. Its reactivity is primarily centered around its removal (deprotection) to unveil the free carboxylic acid.
Catalytic hydrogenation is a widely employed and efficient method for the deprotection of benzyl esters. scite.ai This reaction typically involves the use of a palladium catalyst, often on a carbon support (Pd/C), and a hydrogen source. organic-chemistry.orgacs.org The process is generally clean, yielding the carboxylic acid and toluene (B28343) as the byproduct. organic-chemistry.org
Several variations of this method exist to enhance selectivity and efficiency. For example, catalytic transfer hydrogenation using formic acid or 1,4-cyclohexadiene (B1204751) as a hydrogen donor allows for the rapid removal of benzyl protecting groups at room temperature. researchgate.net The combination of Pd/C with niobic acid-on-carbon (Nb2O5/C) has been shown to facilitate the hydrogenative deprotection of benzyl groups, often leading to shorter reaction times compared to using Pd/C alone. acs.org
Other reagents can also achieve chemoselective deprotection. Nickel boride in methanol (B129727) can cleave benzyl esters at ambient temperature, leaving other ester types and benzyl ethers unaffected. organic-chemistry.orgresearchgate.net Tin(IV) chloride (SnCl4) is another Lewis acid that selectively cleaves benzyl esters in the presence of other protecting groups like benzyl ethers and amides. researchgate.net
Table 1: Selected Catalysts and Conditions for Benzyl Ester Deprotection
| Catalyst/Reagent | Hydrogen Source/Conditions | Key Features | Reference |
| 10% Palladium on Carbon (Pd/C) | H₂ gas | Standard and widely used method. | organic-chemistry.org |
| 10% Pd/C | 1,4-Cyclohexadiene | Rapid deprotection at 25°C. | researchgate.net |
| Pd/C and Niobic Acid-on-Carbon | H₂ gas | Facilitated deprotection, shorter reaction times. | acs.org |
| Nickel Boride | Methanol, ambient temperature | Chemoselective cleavage of benzyl esters. | organic-chemistry.orgresearchgate.net |
| Tin(IV) Chloride (SnCl₄) | - | Selective deprotection in the presence of other benzyl groups. | researchgate.net |
Transesterification is a process where the benzyl group of the ester is exchanged with another alcohol moiety. This reaction is particularly useful for modifying the ester group without affecting other parts of the molecule. researchgate.net For β-keto esters like this compound, transesterification likely proceeds through an enol intermediate, where chelation of the two carbonyl groups to a catalyst facilitates the reaction. nih.gov
A variety of catalysts can be employed for the transesterification of β-keto esters, including both acid and base catalysts, as well as heterogeneous catalysts. nih.gov For example, silica-supported boric acid has been used as a heterogeneous catalyst for the transesterification of methyl or ethyl acetoacetate with various alcohols, including benzyl alcohol, under solvent-free conditions, affording high yields of the corresponding β-keto esters. scispace.com The use of H-FER zeolite has also been reported for the transesterification of ethyl acetoacetate with benzyl alcohol, resulting in a high yield of benzyl acetoacetate. nih.gov
Table 2: Catalytic Systems for Transesterification of β-Keto Esters
| Catalyst | Reactants | Key Features | Reference |
| Silica-supported Boric Acid | Methyl/ethyl acetoacetate and various alcohols | Solvent-free, high yields, reusable catalyst. | scispace.com |
| H-FER Zeolite | Ethyl acetoacetate and benzyl alcohol | High yield, reusable catalyst. | nih.gov |
| Sulfated Zirconia | Methyl acetoacetate and cyclohexanol | Demonstrates the importance of catalyst structure. | nih.gov |
Complex Reaction Cascades and Multicomponent Reactions
The multiple reactive sites on this compound make it an ideal substrate for complex reaction cascades and multicomponent reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates most or all of the atoms of the starting materials. rug.nl
This compound can participate in three-component cyclocondensation reactions to form various heterocyclic structures. For example, the Biginelli reaction, a well-known three-component condensation, involves a β-ketoester, an aldehyde, and a urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. researchgate.net While a direct example with this compound is not available, its structural similarity to other β-keto esters suggests its potential in such reactions.
Another example is the Hantzsch dihydropyridine (B1217469) synthesis, which can be adapted to a three-component reaction. researchgate.net Furthermore, three-component reactions involving a β-ketoester, an aldehyde, and an aminoazole can lead to the formation of fused heterocyclic systems like triazolopyrimidines. nih.gov The reaction of aldehydes, malononitrile, and ethyl acetoacetate in the presence of ammonium hydroxide is a known three-component cyclocondensation that yields 4H-pyran derivatives. scielo.org.mx
The Ugi four-component reaction (U-4CR) is a powerful MCR that combines a ketone (or aldehyde), an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. researchgate.netbeilstein-journals.org The primary amine group of this compound makes it a suitable component for the Ugi reaction. The resulting Ugi adduct can then undergo subsequent cyclization reactions (post-condensation cyclizations) to generate diverse heterocyclic scaffolds.
For instance, Ugi adducts can be cyclized to form piperazine (B1678402) derivatives. researchgate.net In a specific example, a Ugi reaction involving an aldehyde, an aniline (B41778), a propionic acid, and an isocyanide produced an adduct that was subsequently cyclized to an arylidene 2,5-diketopiperazine. researchgate.net The versatility of the Ugi reaction and subsequent transformations allows for the synthesis of a wide range of complex molecules, including various N-heterocycles. researchgate.netacs.org
The three-component version of the Ugi reaction (U-3CR), which involves a carbonyl compound, an amine, and an isocyanide, yields an α-aminoamide. mdpi.com This variant also offers a pathway to complex molecules, and the resulting products can be further modified.
Computational and Theoretical Insights into Reaction Mechanisms
Computational chemistry offers powerful tools to investigate reaction mechanisms at a molecular level, providing details that are often inaccessible through experimental methods alone. For molecules like this compound, these insights are crucial for predicting its behavior in various chemical transformations.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for studying reaction mechanisms in organic chemistry. DFT calculations can be employed to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states.
In the context of reactions involving β-keto esters, DFT studies have been instrumental in elucidating complex catalytic cycles. For instance, in cross-dehydrogenative couplings between indoles and β-keto esters, DFT calculations have helped to identify the turnover-limiting step and the role of various ligands in the catalytic process. medscape.com These studies often involve calculating the Gibbs free energy (ΔG) profiles for proposed mechanistic pathways.
Illustrative Data from DFT Studies on a Related System:
Below is a hypothetical data table illustrating the type of information that can be obtained from DFT calculations on a reaction involving a β-keto ester. This data is representative of findings for this class of compounds.
| Reaction Step | Intermediate/Transition State | Calculated Free Energy (kcal/mol) | Description |
| 1 | Reactant Complex | 0.0 | Initial association of reactants and catalyst. |
| 2 | Transition State 1 (TS1) | +15.2 | Energy barrier for the initial bond formation. |
| 3 | Intermediate 1 | -5.6 | A metastable species formed after the first step. |
| 4 | Transition State 2 (TS2) | +12.8 | Energy barrier for a subsequent rearrangement. |
| 5 | Product Complex | -20.1 | The final product associated with the catalyst. |
This table is illustrative and does not represent actual data for this compound.
Such data allows chemists to visualize the energy landscape of a reaction and understand which pathways are kinetically and thermodynamically favored.
Many chemical reactions can produce multiple stereoisomers. Quantum chemical calculations are a powerful tool for predicting and explaining the stereochemical outcome of a reaction. By calculating the energies of the diastereomeric transition states leading to different stereoisomers, the preferred reaction pathway can be identified.
For reactions involving α-amino-β-keto esters, such as asymmetric transfer hydrogenations, computational analysis has been used to rationalize the origins of high enantioselectivity. nih.gov These calculations can reveal subtle non-covalent interactions, such as hydrogen bonding or steric hindrance, within the transition state that favor the formation of one stereoisomer over another. nih.gov For example, in the reduction of α-methoxyimino-β-keto esters, DFT calculations of competing transition states helped to explain the high enantioselectivity observed and the role of the methoxyimino group in directing the stereochemical outcome. nih.gov
Factors Influencing Stereoselectivity Analyzed by Quantum Chemistry:
| Influencing Factor | Description |
| Steric Hindrance | Unfavorable interactions between bulky groups in a transition state can disfavor certain stereochemical pathways. |
| Hydrogen Bonding | Intramolecular or intermolecular hydrogen bonds can stabilize a specific transition state geometry, leading to a preferred stereoisomer. nih.gov |
| Catalyst-Substrate Interactions | In catalytic reactions, the precise geometry of the catalyst-substrate complex in the transition state is crucial for determining stereoselectivity. |
| Electronic Effects | The electronic properties of substituents can influence the stability of different transition states. |
The electronic structure of a molecule is fundamental to its reactivity. Computational methods can provide a detailed picture of how charge is distributed within a molecule and identify the most likely sites for nucleophilic or electrophilic attack.
For β-keto esters, the presence of multiple functional groups (a ketone, an ester, and in the case of the title compound, an amino group) leads to a complex electronic landscape. Computational analysis can help to predict which of these groups is most likely to react under specific conditions. For example, it has been noted that β-keto esters tend to react with nucleophiles at the ester's carbonyl carbon. researchgate.net
Various parameters derived from electronic structure calculations can be used to predict reactivity:
Mulliken or Natural Population Analysis (NPA) Charges: These provide an estimate of the partial charge on each atom, indicating electrophilic (positive charge) and nucleophilic (negative charge) centers.
Fukui Functions: These are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack.
Strategic Applications of Benzyl 2 Amino 3 Oxobutanoate As a Key Building Block in Organic Synthesis
Construction of Nitrogen-Containing Heterocyclic Systems
The inherent reactivity of Benzyl (B1604629) 2-amino-3-oxobutanoate makes it an ideal precursor for the synthesis of various nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds.
Synthesis of Substituted Pyrans
Benzyl 2-amino-3-oxobutanoate and its derivatives are valuable reagents in the synthesis of substituted pyrans. The presence of both a nucleophilic amino group and an activated methylene (B1212753) group allows for facile condensation reactions with various electrophiles. For instance, in multi-component reactions, often catalyzed by bases or Lewis acids, the β-ketoester functionality can react with aldehydes and active methylene compounds to construct the pyran ring. These reactions are highly valued for their efficiency and ability to generate molecular complexity in a single step.
One common approach involves the reaction of a β-ketoester like benzyl acetoacetate (B1235776) (a related precursor) with an aldehyde and a source of cyanide, such as malononitrile, to yield highly functionalized 2-amino-4H-pyrans. eurekaselect.comsciforum.net The reaction proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the enolate of the β-ketoester, and subsequent cyclization. The resulting 2-amino-3-cyano-4H-pyrans are themselves versatile intermediates for further chemical transformations. mdpi.comnih.govnih.gov
| Reactants | Catalyst/Conditions | Product | Key Features |
|---|---|---|---|
| β-Ketoester, Aldehyde, Malononitrile | Base (e.g., piperidine, triethylamine) | 2-Amino-4H-pyran | Three-component reaction, high atom economy |
| β-Ketoester, α,β-Unsaturated nitrile | Lewis Acid or Base | Substituted Pyran | Michael addition followed by cyclization |
Formation of Thiazole (B1198619) and Dihydrothiophene Derivatives
The β-ketoester functionality within this compound is a key synthon for the construction of sulfur-containing heterocycles like thiazoles and dihydrothiophenes. The classical Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide, can be adapted for β-ketoesters. analis.com.mybepls.com While not a direct reaction of the title compound in its amino form, the corresponding α-halo derivative of the ketoester can be employed.
More directly, β-ketoesters can react with a source of sulfur and an amine to form aminothiophene derivatives. For example, the Gewald reaction, a well-established method for synthesizing 2-aminothiophenes, utilizes a β-ketoester, a cyano-activated methylene compound, and elemental sulfur in the presence of a base. researchgate.netmdpi.com This reaction provides a straightforward route to highly substituted thiophenes.
The synthesis of dihydrothiophene derivatives can also be achieved from β-ketoesters. nih.govacs.org These reactions often involve a Michael addition of a sulfur nucleophile to an α,β-unsaturated ketone derived from the β-ketoester, followed by an intramolecular cyclization. The versatility of the β-ketoester allows for the introduction of various substituents on the resulting dihydrothiophene ring.
| Heterocycle | General Synthetic Strategy | Key Intermediates/Reactants |
|---|---|---|
| Thiazole | Hantzsch Synthesis Adaptation | α-Halo-β-ketoester, Thioamide |
| 2-Aminothiophene | Gewald Reaction | β-Ketoester, Active Methylene Nitrile, Sulfur |
| Dihydrothiophene | Michael Addition and Cyclization | β-Ketoester derived α,β-unsaturated ketone, Sulfur nucleophile |
Precursor for Benzimidazole and Quinoline (B57606) Ring Systems
This compound serves as a valuable precursor for the synthesis of fused heterocyclic systems such as benzimidazoles and quinolines. The synthesis of benzimidazoles can be achieved by the condensation of the β-ketoester with o-phenylenediamines. nih.gov This reaction typically proceeds under acidic conditions or with the aid of a catalyst, leading to the formation of the imidazole (B134444) ring fused to the benzene (B151609) ring.
The construction of the quinoline ring system can be accomplished through several named reactions that can utilize β-ketoesters. The Conrad-Limpach synthesis, for example, involves the reaction of an aniline (B41778) with a β-ketoester to form a β-aminoacrylate, which is then cyclized at high temperatures to afford a 4-hydroxyquinoline. Similarly, the Knorr quinoline synthesis involves the conversion of a β-ketoanilide, formed from an aniline and a β-ketoester, into a 2-hydroxyquinoline (B72897) under acidic conditions. These methods provide access to a wide range of substituted quinolines, which are important scaffolds in medicinal chemistry.
| Fused Heterocycle | Named Reaction/Strategy | Key Reactants | Product Type |
|---|---|---|---|
| Benzimidazole | Condensation | β-Ketoester, o-Phenylenediamine | Substituted Benzimidazole |
| Quinoline | Conrad-Limpach Synthesis | β-Ketoester, Aniline | 4-Hydroxyquinoline |
| Quinoline | Knorr Synthesis | β-Ketoester, Aniline | 2-Hydroxyquinoline |
Synthesis of Other Heterocyclic Architectures (e.g., Diazepines)
The reactivity of this compound extends to the synthesis of other important heterocyclic systems, including diazepines. nih.gov The synthesis of benzodiazepines, a class of seven-membered nitrogen-containing heterocycles, can be achieved through the condensation of o-phenylenediamines with β-dicarbonyl compounds. researchgate.netrsc.org In this context, this compound can serve as the β-dicarbonyl component, reacting with the diamine to form the diazepine (B8756704) ring. The reaction conditions can be controlled to favor the formation of either 1,4- or 1,5-diazepine derivatives, depending on the specific substrates and catalysts used. This approach provides a versatile route to a class of compounds with significant pharmacological importance.
Role in the Synthesis of Amino Acid Analogues and Peptidomimetics
This compound is a valuable starting material for the synthesis of non-proteinogenic amino acids and peptidomimetics. rsc.orgunibo.it The presence of the amino group at the α-position and the keto group at the β-position allows for a variety of chemical modifications to create unnatural amino acid scaffolds.
For instance, the keto group can be reduced to a hydroxyl group, which can then be further functionalized. Alternatively, the keto group can be subjected to reductive amination to introduce a second amino group, leading to the formation of diamino acids. The benzyl ester provides a convenient protecting group that can be removed under mild hydrogenolysis conditions.
The resulting amino acid analogues can be incorporated into peptide chains to create peptidomimetics with altered conformational properties and enhanced biological stability. researchgate.netarkat-usa.org These modified peptides are of great interest in drug discovery as they can mimic or block the biological activity of natural peptides while overcoming their inherent limitations, such as poor bioavailability and rapid degradation.
Development of Complex Organic Scaffolds and Chemical Libraries
The versatility of this compound as a building block makes it a powerful tool in the development of complex organic scaffolds and the generation of chemical libraries for drug discovery and materials science. mdpi.com Its multiple reactive sites allow for the introduction of diversity at various points in the molecule.
Through combinatorial chemistry approaches, the amino group, the keto group, and the active methylene group can be reacted with a wide range of different reagents to rapidly generate a large number of structurally diverse compounds. researchgate.net This library of compounds can then be screened for biological activity, leading to the identification of new lead compounds for drug development.
Contributions to Total Synthesis Efforts of Advanced Molecular Structures
This compound serves as a valuable precursor in the construction of complex molecular architectures, particularly in the synthesis of highly substituted heterocyclic systems that form the core of numerous natural products and pharmaceutically active compounds. Its bifunctional nature, possessing both a β-ketoester moiety and a primary amine, allows for versatile reactivity in cyclization and condensation reactions.
One of the notable applications of this compound is in the synthesis of polysubstituted pyrroles. The pyrrole (B145914) ring is a fundamental structural motif found in a vast array of biologically significant molecules, including heme, chlorophyll, and various alkaloids. The ability to efficiently construct densely functionalized pyrroles is therefore of significant interest to synthetic organic chemists.
A key strategy employing this compound is the Paal-Knorr pyrrole synthesis. This classical method for pyrrole formation involves the condensation of a 1,4-dicarbonyl compound with a primary amine. In a modified approach, this compound can react with a suitable 1,4-dicarbonyl compound to furnish a highly substituted pyrrole derivative. The ester and ketone functionalities within the this compound molecule itself can also be strategically utilized in reactions that ultimately lead to pyrrole ring formation.
For instance, the reaction of this compound hydrochloride with various 1,4-dicarbonyl compounds under acidic or neutral conditions can lead to the formation of pyrroles with a benzyl ester group at the 2-position, an acetyl group at the 3-position, and further substitution at other positions depending on the structure of the dicarbonyl compound. This provides a direct and efficient route to pyrroles bearing multiple functional groups that can be further elaborated to construct more complex target molecules.
The following table summarizes the key aspects of the Paal-Knorr synthesis utilizing this compound for the formation of substituted pyrroles, which are themselves advanced molecular structures or key intermediates in total synthesis.
Table 1: Synthesis of Polysubstituted Pyrroles via Paal-Knorr Reaction
| Reactant A | Reactant B | Reaction Type | Product | Significance of Product |
| This compound | 1,4-Dicarbonyl Compound | Paal-Knorr Condensation | Polysubstituted Pyrrole | Core structure of various alkaloids and pharmaceuticals |
While direct applications in the total synthesis of exceptionally complex, multi-ring natural products are not extensively documented, the role of this compound in the efficient construction of highly functionalized pyrrole cores underscores its importance as a strategic building block. These pyrrolic intermediates are pivotal in the synthetic planning of more elaborate molecular targets. The functional handles present in the resulting pyrroles, such as the benzyl ester and the acetyl group, offer versatile points for further chemical transformations, enabling their incorporation into larger and more intricate molecular frameworks.
Analytical and Spectroscopic Methodologies for Research on Benzyl 2 Amino 3 Oxobutanoate and Its Transformations
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination:There is no evidence of a crystal structure determination for Benzyl (B1604629) 2-amino-3-oxobutanoate in the searched databases.
Therefore, to maintain scientific accuracy and avoid speculation, the generation of the requested article cannot proceed. Further research and publication by the scientific community are required to provide the necessary data for such a detailed analysis.
Future Perspectives and Emerging Research Avenues
Design of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The synthesis of Benzyl (B1604629) 2-amino-3-oxobutanoate and its derivatives with high stereocontrol remains a significant objective. Future research will heavily focus on the development of advanced catalytic systems to achieve superior selectivity and efficiency.
Asymmetric Hydrogenation: The ketone functionality presents a prime target for asymmetric reduction to afford chiral β-hydroxy-α-amino esters. While ruthenium- and iridium-based catalysts have shown remarkable success in the asymmetric hydrogenation of various β-ketoesters, tailoring these systems for substrates like Benzyl 2-amino-3-oxobutanoate is a promising direction. acs.orgnih.gov The development of novel chiral ligands, including biaryl phosphines, that can create a specific chiral environment around the metal center will be crucial for achieving high enantioselectivity. acs.org
Phase-Transfer Catalysis: For the α-alkylation of the β-keto ester system, asymmetric phase-transfer catalysis offers a metal-free alternative. rsc.org Designing new chiral quaternary ammonium (B1175870) salt catalysts derived from cinchona alkaloids could enable the enantioselective introduction of various substituents at the α-position, yielding a diverse library of non-proteinogenic amino acid precursors. rsc.org
Biocatalysis: Enzymes, particularly dehydrogenases and reductases, offer unparalleled selectivity under mild conditions. nih.gov The application of engineered (S)-1-phenylethanol dehydrogenase (PEDH) or similar enzymes for the asymmetric reduction of the ketone has shown potential for a range of ketones and β-keto esters. nih.gov Future work will involve enzyme screening and directed evolution to identify or create biocatalysts with high activity and selectivity specifically for this compound.
| Catalytic Approach | Target Transformation | Potential Catalyst Class | Anticipated Advantage |
| Asymmetric Hydrogenation | Ketone Reduction | Chiral Ru/Ir-Biaryl Phosphine (B1218219) Complexes | High enantioselectivity, broad substrate scope |
| Phase-Transfer Catalysis | α-Alkylation | Cinchona Alkaloid Derivatives | Metal-free, operational simplicity |
| Biocatalysis | Ketone Reduction | Engineered Dehydrogenases/Reductases | High stereoselectivity, green reaction conditions |
Exploration of Unconventional Reactivity Modes and Synthetic Transformations
The unique structural features of this compound allow for the exploration of reactivity beyond its traditional use as a simple building block.
Palladium-Catalyzed Transformations: The β-keto ester moiety can serve as a precursor to palladium enolates. nih.gov This opens the door to a host of palladium-catalyzed reactions that are not achievable through conventional methods. nih.gov For instance, decarboxylative transformations could lead to the formation of α-allyl ketones or α,β-unsaturated ketones, providing novel synthetic pathways. nih.gov
Umpolung Reactivity: Strategies that invert the normal reactivity of the ketone, known as umpolung, could be applied. Formation of a Kukhtin–Ramirez intermediate by reacting the α-keto ester portion with a nucleophilic phosphine could enable subsequent electrophilic arylation, providing a modular approach to α,α-diaryl-α-amino esters. nih.gov
Domino and Tandem Reactions: Designing one-pot tandem reactions that exploit the multiple reactive sites is a key area for future development. For example, an initial reaction at the ketone could be followed by an intramolecular cyclization involving the amino or ester group to rapidly construct complex heterocyclic scaffolds.
Integration with Flow Chemistry and Automated Synthesis Platforms
Transitioning the synthesis of this compound and its derivatives from batch to continuous flow processes offers significant advantages in terms of safety, scalability, and reproducibility.
Continuous Synthesis of the Core Structure: Flow chemistry is well-suited for reactions that are exothermic or involve hazardous reagents. The synthesis of β-keto esters, for example, has been successfully demonstrated in-flow using Lewis acid catalysis, which could be adapted for the production of the title compound. acs.orgthieme-connect.com This approach allows for precise control over reaction parameters like temperature and residence time, often leading to higher yields and purity. nih.gov
Automated Derivatization and Library Synthesis: Automated synthesis platforms, which are increasingly used for peptide and protein synthesis, can be adapted for the rapid derivatization of this compound. creative-peptides.comamidetech.commit.edu By integrating flow reactors with automated liquid handlers and purification systems, libraries of analogs can be generated efficiently for screening in drug discovery and materials science. creative-peptides.com This technology significantly reduces the time and labor required for synthesizing and evaluating new chemical entities. amidetech.comchemrxiv.org
Advanced Computational Design and Prediction of Novel Transformations
Computational chemistry is poised to play a transformative role in guiding the exploration of this compound's reactivity and in the rational design of catalysts.
Reactivity and Mechanistic Insights: Density Functional Theory (DFT) calculations can be employed to model reaction pathways and transition states. This allows for the prediction of the most likely sites of reactivity under various conditions and can help elucidate the mechanisms of known and novel transformations. rsc.org For instance, computational analysis can predict the local reactivity of the carbonyl carbons, guiding the selection of appropriate reagents for electrophilic or nucleophilic attack. nih.gov
In Silico Catalyst Design: Computational tools can accelerate the design of new catalysts. By modeling the interaction between a substrate like this compound and a potential catalyst, researchers can predict which catalyst structures are most likely to afford high selectivity. nih.gov This in silico screening approach can significantly reduce the experimental effort required to identify optimal catalytic systems, whether they are small molecule organocatalysts or the active sites of engineered enzymes.
Development of Sustainable and Economically Viable Synthetic Routes for Industrial Scale-Up
For this compound to be utilized in large-scale applications, the development of green and cost-effective synthetic routes is essential.
Renewable Feedstocks: Future research will likely explore the synthesis of the β-keto ester core from renewable resources. Methods utilizing building blocks like Meldrum's acid, which can be derived from biomass, offer a more sustainable alternative to traditional petrochemical-based routes. rsc.orgresearchgate.net
Green Catalysis and Solvents: The use of biocatalysts, such as lipases for transesterification, can enable reactions under mild, solvent-free conditions, significantly reducing the environmental impact. symeres.comgoogle.com Furthermore, exploring reactions in environmentally benign solvents like water or ionic liquids is a key aspect of developing greener synthetic protocols. nih.gov
Comparative Studies with Structural Analogs to Elucidate Reactivity Trends
Systematic studies on the reactivity of structural analogs of this compound will provide crucial insights into structure-activity relationships (SAR).
Varying the Ester Group: Replacing the benzyl ester with other groups (e.g., methyl, ethyl, tert-butyl) will modulate the steric and electronic properties of the molecule. This can influence the rate and outcome of reactions at the adjacent α-amino and β-keto positions. Comparing the reactivity of these analogs can help in fine-tuning the substrate for specific synthetic applications.
Modifying the Carbonyl Moiety: Investigating analogs where the acetyl group is replaced by other acyl groups (e.g., propionyl, benzoyl) will provide data on how the steric and electronic nature of the keto side-chain affects enolate formation and subsequent reactions. researchgate.net
N-Functionalization: While the primary amine is a key reactive handle, comparative studies with various N-protected analogs (e.g., N-Boc, N-Cbz) will be important. The nature of the protecting group can significantly influence the reactivity of the entire molecule, including the acidity of the α-proton and the accessibility of the amine for intramolecular reactions. libretexts.org These studies will be essential for developing a comprehensive understanding of the molecule's chemical behavior and for designing derivatives with tailored properties.
Q & A
Q. What are the optimal synthetic routes for Benzyl 2-amino-3-oxobutanoate, and how can reaction conditions be optimized?
A common approach involves esterification of 2-amino-3-oxobutanoic acid with benzyl alcohol under acid catalysis. For example, analogous compounds like ethyl 2-amino-3-oxobutanoate hydrochloride are synthesized via nucleophilic substitution or condensation reactions, with purity >95% achieved through recrystallization . Optimization may include varying solvent polarity (e.g., dichloromethane vs. THF), temperature control (0–25°C), and stoichiometric ratios of reactants. Kinetic studies using HPLC or GC-MS can monitor intermediate formation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : and NMR confirm ester linkage (δ ~5.1 ppm for benzyl CH) and ketone/amine functionalities.
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]) and fragmentation patterns.
- IR Spectroscopy : Stretching frequencies for carbonyl (1700–1750 cm) and amine (3300–3500 cm) groups .
Q. How can purity and stability of this compound be ensured during storage?
Store under inert atmosphere (N) at 2–8°C to prevent hydrolysis. Purity (>95%) is verified via HPLC with UV detection at 254 nm. For stability, periodic FT-IR analysis tracks ketone degradation, while TLC monitors byproduct formation .
Advanced Research Questions
Q. How can contradictions in crystallographic data for this compound be resolved?
Use the SHELX suite (e.g., SHELXL for refinement) to resolve ambiguities in X-ray diffraction data. For example, hydrogen bonding networks and torsional angles of the benzyl group can be refined iteratively, leveraging high-resolution (<1.0 Å) datasets. Discrepancies in thermal parameters may require disorder modeling or twinning corrections .
Q. What computational methods predict the reactivity of this compound in nucleophilic acyl substitution?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density maps. Parameters like Fukui indices identify electrophilic sites (e.g., carbonyl carbon), while solvation models (COSMO-RS) simulate solvent effects on reaction pathways .
Q. How to design kinetic studies for enzymatic or catalytic transformations involving this compound?
Employ Michaelis-Menten kinetics for enzyme-catalyzed reactions (e.g., lipase-mediated hydrolysis). For heterogeneous catalysis (e.g., Ce-based catalysts), use Arrhenius plots to determine activation energy. Monitor conversions via NMR integration of benzyl alcohol byproducts or GC-MS quantification of ester cleavage .
Q. What strategies mitigate racemization during synthetic modifications of the amino group?
Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) tracks enantiomeric excess. Low-temperature (<0°C) reactions and bulky protecting groups (e.g., Boc) reduce amine racemization. Solid-phase peptide synthesis (SPPS) can also preserve stereochemistry during coupling steps .
Methodological Considerations
- Structural Analysis : Combine X-ray crystallography (SHELX ) with solid-state NMR for conformational dynamics.
- Synthetic Troubleshooting : If yields are low, screen coupling reagents (e.g., DCC vs. EDCI) or use microwave-assisted synthesis to accelerate reaction rates .
- Data Validation : Cross-reference experimental NMR shifts with computed values (GIAO method) to confirm assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
